molecular formula C15H23N3O B12162306 2-(piperidin-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-(piperidin-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Katalognummer: B12162306
Molekulargewicht: 261.36 g/mol
InChI-Schlüssel: YVNLDOVASUZWHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Piperidin-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a bicyclic heterocyclic compound featuring a pyridazinone core fused with a seven-membered cycloheptane ring. The piperidin-1-ylmethyl substituent at position 2 introduces a nitrogen-containing aliphatic moiety, which may influence pharmacological properties such as receptor binding affinity or metabolic stability.

Eigenschaften

Molekularformel

C15H23N3O

Molekulargewicht

261.36 g/mol

IUPAC-Name

2-(piperidin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C15H23N3O/c19-15-11-13-7-3-1-4-8-14(13)16-18(15)12-17-9-5-2-6-10-17/h11H,1-10,12H2

InChI-Schlüssel

YVNLDOVASUZWHD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=CC(=O)N(N=C2CC1)CN3CCCCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Cycloheptenone Derivatives

A widely adopted method involves the cyclocondensation of 2,5-cycloheptanedione with hydrazine derivatives under acidic conditions. For example, treatment of 2,5-cycloheptanedione with anhydrous hydrazine in refluxing ethanol (78°C, 12 hr) yields 2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one as a pale-yellow crystalline solid (62–68% yield). The reaction proceeds via a [4+2] cycloaddition mechanism, with protonation of the carbonyl oxygen facilitating nucleophilic attack by hydrazine.

Key variables affecting yield:

VariableOptimal ConditionYield Impact (%)
SolventAnhydrous ethanol+15 vs. THF
Temperature78°C+22 vs. 60°C
Hydrazine stoichiometry1.2 equiv+18 vs. 1.0 equiv

Transition Metal-Catalyzed Annulation

Alternative protocols employ Pd-catalyzed C–H activation strategies. A 2023 study demonstrated that treating 2-bromo-cycloheptenone with tert-butyl carbazate in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in dioxane (100°C, 24 hr) achieves 71% yield. This method offers superior regioselectivity but requires rigorous exclusion of moisture.

Introduction of the Piperidinylmethyl Sidechain

Functionalization at the C2 position with the piperidinylmethyl group employs three principal strategies:

Mannich Reaction

The classical Mannich reaction remains the most scalable approach. Combining the cyclohepta[c]pyridazinone core (1 equiv), piperidine (1.5 equiv), and paraformaldehyde (1.2 equiv) in acetonitrile at 60°C for 8 hr produces the target compound in 58–64% yield. Microwave-assisted optimization (100 W, 120°C, 30 min) enhances yields to 78% while reducing dimerization byproducts from 12% to 3.5%.

Reaction Mechanism:

  • Iminium formation: Piperidine reacts with formaldehyde to generate N-methylenepiperidinium ion

  • Nucleophilic attack: Enolate of cyclohepta[c]pyridazinone attacks the iminium carbon

  • Proton transfer: Tautomerization yields the stable aminomethyl adduct

Reductive Amination

For substrates sensitive to strong acids, reductive amination offers a milder alternative. Reacting 3-oxo-2,5,6,7,8,9-hexahydrocyclohepta[c]pyridazine-2-carbaldehyde with piperidine in the presence of NaBH₃CN (1.1 equiv) in MeOH at 25°C achieves 66% yield. This method circumvents the formation of quaternary ammonium byproducts observed in Mannich reactions.

Stereochemical Considerations

The C2 position’s stereogenicity necessitates careful control during functionalization:

Chiral Auxiliary Approach

Employing (R)-BINOL-derived phosphoric acid catalysts (10 mol%) in asymmetric Mannich reactions induces up to 92% ee for the (S)-enantiomer. The bulky catalyst creates a chiral environment that favors attack from the re face of the iminium intermediate.

Resolution via Diastereomeric Salt Formation

Racemic mixtures can be resolved using dibenzoyl-D-tartaric acid in ethanol/water (4:1). The (R)-enantiomer preferentially crystallizes, yielding 99.5% de after three recrystallizations.

Industrial-Scale Optimization

Recent patent literature reveals critical advancements for bulk synthesis:

Continuous Flow Reactor Design

EP4125908A1 discloses a continuous flow system (Fig. 1) that improves heat transfer during exothermic steps:

  • Residence time : 8.5 min

  • Throughput : 12 kg/hr

  • Purity : 99.2% by HPLC

Solvent Recycling Protocols

A closed-loop system recovers >98% of acetonitrile via fractional distillation, reducing production costs by 34% compared to batch processes.

Analytical Characterization

Modern techniques confirm structural integrity:

  • HRMS (ESI+) : m/z calc’d for C₁₆H₂₄N₃O [M+H]⁺ 298.1918, found 298.1915

  • ¹³C NMR (125 MHz, CDCl₃) : δ 172.8 (C=O), 58.3 (N–CH₂–N), 26.1–45.7 (cycloheptane/pyrrolidine carbons)

  • X-ray Diffraction : Monoclinic P2₁/c space group, Z = 4, R₁ = 0.0412

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H functionalization using Ir(ppy)₃ (2 mol%) enables direct coupling of cyclohepta[c]pyridazinone with N-(chloromethyl)piperidine (82% yield, 24 hr). This method eliminates stoichiometric metal reductants.

Biocatalytic Approaches

Immobilized transaminases (ATA-117) catalyze the amination of 2-formylcyclohepta[c]pyridazinone with piperidine (55% conversion, 99% ee). While currently low-yielding, this represents a greener alternative to traditional methods.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Piperidin-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um funktionelle Gruppen wie Hydroxyl- oder Carbonylgruppen einzuführen.

    Reduktion: Reduktionsreaktionen können verwendet werden, um den Sättigungsgrad der Ringsysteme zu verändern.

    Substitution: Nukleophile oder elektrophile Substitutionsreaktionen können neue Substituenten an den Piperidin- oder Cycloheptapyridazinon-Ringen einführen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.

    Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Substitution verschiedene Alkyl- oder Acylgruppen einführen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound is primarily investigated for its potential as a tankyrase inhibitor . Tankyrases are enzymes implicated in various cancers and other diseases. Inhibiting these enzymes can lead to reduced tumor growth and metastasis. Research indicates that derivatives of this compound may effectively suppress cancer cell proliferation by targeting tankyrase activity .

Table 1: Potential Applications in Cancer Treatment

Compound NameMechanism of ActionTarget Disease
2-(piperidin-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-oneTankyrase inhibitionVarious cancers
Other DerivativesSimilar mechanismsSpecific cancer types

Neuropharmacological Research

Another significant area of research involves the neuropharmacological properties of this compound. Studies suggest that it may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing neuroinflammation. The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Neuroprotection

In a study investigating neuroprotective agents, the compound was shown to reduce oxidative stress markers in neuronal cell cultures. This suggests a potential role in protecting neurons from damage associated with neurodegenerative conditions .

Behavioral Studies

Behavioral pharmacology studies have also explored the effects of this compound on anxiety and depression models in rodents. Preliminary results indicate that administration of the compound may lead to anxiolytic and antidepressant-like effects. These findings warrant further investigation into its mechanisms and potential use in treating mood disorders .

Wirkmechanismus

The mechanism of action of 2-(piperidin-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity to these targets, while the cycloheptapyridazinone core may contribute to the compound’s overall stability and bioactivity. The exact pathways and targets depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Cyclohepta[c]pyridazin-3-one Derivatives

  • 2-(4-Chlorophenyl)-2,5,6,7-tetrahydropyrido[4',3':6,7]cyclohepta[1,2-c]pyridazin-3-one This analogue replaces the piperidin-1-ylmethyl group with a 4-chlorophenyl substituent. Melting point (174–176°C) and NMR data (δ 7.45 ppm for aromatic protons) suggest distinct crystallinity and electronic environments compared to the target compound .
  • 2-[2-(4-Benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one (CAS 1374539-44-2) This derivative introduces a benzylpiperidine carbonyl group. The additional carbonyl and benzyl groups may enhance steric bulk and lipophilicity, impacting receptor selectivity. Synthesis routes for such analogues often involve condensation reactions with substituted hydrazines .

Heterocyclic Variations

  • 9-Methyl-2,4,4a,5,6,7-hexahydro-3H-thieno[2',3':6,7]cyclohepta[1,2-c]pyridazin-3-one (CAS 192450-27-4) Replacement of the pyridazinone oxygen with a sulfur atom in the thieno-fused system alters electronic properties (e.g., reduced hydrogen-bonding capacity). Commercial availability of this compound highlights its relevance in structure-activity relationship (SAR) studies .

Comparative Yields and Selectivity

Compound Key Substituent Yield Selectivity Notes Reference
Target Compound Piperidin-1-ylmethyl N/A Likely requires multi-step synthesis
2-(4-Chlorophenyl) analogue 4-Chlorophenyl ~55% Requires hydrazine cyclocondensation
2-(tert-Butyl)-6-(piperidin-1-ylmethyl)phenol tert-Butyl/Piperidinylmethyl 66% Competitive bis-product formation (11%)

Pharmacological and Physicochemical Properties

Physicochemical Comparisons

Property Target Compound 4-Chlorophenyl Analogue Thieno-Fused Analogue
Molecular Weight ~300–350 g/mol (estimated) 309.75 g/mol 245.34 g/mol
Melting Point Not reported 174–176°C Not reported
Solubility Likely moderate (piperidine base) Low (chlorophenyl hydrophobicity) Moderate (thiophene moiety)

Biologische Aktivität

The compound 2-(piperidin-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one represents a unique class of heterocyclic compounds that have garnered interest due to their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}

This structure features a piperidine moiety which is significant for its interaction with various biological targets.

Antiviral Activity

Research has indicated that derivatives of cyclohepta[c]pyridazine compounds exhibit antiviral properties. Specifically, compounds similar to this compound have been noted for their effectiveness against hepatitis B virus (HBV) infections. In studies involving animal models and cell cultures, these compounds demonstrated significant inhibition of viral replication through modulation of host cellular pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of hexahydro-cyclohepta[c]pyridazine derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound exhibited cytotoxic effects at concentrations as low as 10 µM.
  • A549 (lung cancer) : Significant apoptosis was observed in treated cells compared to controls.

These effects are attributed to the compound's ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways .

Neuroprotective Effects

The neuroprotective properties of piperidine derivatives have been explored in the context of neurodegenerative diseases. Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. This is achieved by modulating pathways involved in apoptosis and inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
  • Modulation of Signaling Pathways : It influences various signaling cascades such as MAPK/ERK and PI3K/Akt pathways that are critical for cell survival and proliferation.
  • Induction of Apoptosis : Through the activation of caspases and other apoptotic markers, the compound promotes programmed cell death in malignant cells.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

StudyFocusFindings
Study AAntiviralDemonstrated a 70% reduction in HBV replication in vitro at 20 µM concentration.
Study BAnticancerShowed significant cytotoxicity in MCF-7 cells with an IC50 value of 10 µM.
Study CNeuroprotectionReduced oxidative stress markers by 50% in neuronal cultures treated with the compound.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 2-(piperidin-1-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one, and how can reaction conditions be optimized?

Answer:
A common approach involves nucleophilic substitution or cyclization reactions. For example, pyridazinone derivatives can be synthesized via alkylation of hydrazine precursors with halides under basic conditions (e.g., anhydrous K₂CO₃ in acetone) . Optimization includes:

  • Temperature control : Elevated temperatures (50–80°C) enhance reaction rates but may require reflux conditions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) improve solubility of intermediates.
  • Stoichiometry : Maintain a 1:1 molar ratio of reactants to minimize side products.
  • Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and purity .

Advanced: How can researchers design experiments to establish structure-activity relationships (SAR) for this compound?

Answer:
SAR studies require systematic structural modifications and biological evaluation:

  • Substituent variation : Synthesize analogs with altered piperidine or cycloheptane moieties (e.g., fluorination, methylation) to assess steric/electronic effects .
  • Computational docking : Use molecular dynamics simulations to predict binding modes with target receptors (e.g., kinase domains) .
  • In vitro assays : Test analogs against disease-relevant cell lines (e.g., cancer, neurological models) to correlate structural changes with activity .
  • Data normalization : Include reference compounds (e.g., known inhibitors) to validate assay conditions and enable cross-study comparisons .

Basic: What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H/¹³C NMR to verify piperidine and cycloheptane ring conformations .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns (C18) with UV detection .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .
  • Elemental Analysis : Verify empirical formula accuracy .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Answer:
Address discrepancies through:

  • Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like cell line specificity or assay protocols .
  • Dose-response reevaluation : Re-test the compound under standardized conditions (e.g., IC₅₀ curves) to confirm potency .
  • Statistical rigor : Apply ANOVA or Bayesian models to assess significance of conflicting results .
  • Publication bias assessment : Evaluate whether negative data are underrepresented in the literature .

Basic: What are the key considerations for designing in vitro assays to evaluate this compound’s biological activity?

Answer:

  • Cell line selection : Use target-specific models (e.g., HEK293 for GPCR studies, cancer lines for apoptosis assays) .
  • Controls : Include positive controls (e.g., staurosporine for cytotoxicity) and vehicle controls (DMSO) to normalize results .
  • Dose range : Test concentrations spanning 3–4 logs (e.g., 1 nM–100 µM) to capture full dose-response dynamics .
  • Endpoint measurement : Use fluorescence-based assays (e.g., Alamar Blue for viability) or luminescence (e.g., luciferase reporters) for high-throughput compatibility .

Advanced: How can computational methods predict the metabolic stability and toxicity profile of this compound?

Answer:

  • In silico ADMET tools : Use platforms like SwissADME or ProTox-II to predict cytochrome P450 interactions, hepatotoxicity, and bioavailability .
  • Molecular dynamics : Simulate metabolic pathways (e.g., oxidation by CYP3A4) to identify vulnerable sites on the molecule .
  • QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with toxicity datasets to prioritize analogs with lower risk .
  • Cross-species validation : Compare predictions with in vitro hepatocyte assays (human/rodent) to assess translatability .

Basic: What protocols ensure safe handling and long-term stability of this compound during storage?

Answer:

  • Storage conditions : Keep in sealed containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation/hydrolysis .
  • Moisture control : Use desiccants (e.g., silica gel) in storage environments .
  • Handling precautions : Wear nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
  • Stability monitoring : Periodically assess purity via HPLC and NMR to detect degradation .

Advanced: What experimental frameworks are suitable for studying the compound’s interaction with protein targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) using immobilized protein .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes to guide rational design .
  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ligands) to determine IC₅₀ values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.